Cas no 3544-25-0 (4-Aminobenzyl Cyanide)
4-Aminobenzyl Cyanide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Aminophenyl)acetonitrile
- 4-AMINOPHENYLACETONITRILE
- AKOS 220-20
- P-AMINOBENZYL CYANIDE
- P-AMINOPHENYLACETONITRILE
- TIMTEC-BB SBB004218
- aminophenylacetonitrile
- Benzeneacetonitrile, 4-amino-
- 4-Aminophenylacetic acid nitrile
- 4-(Cyanomethyl)aniline
- 4-Amino-1-benzeneacetonitrile
- 4-Aminobenzyl cyanide
- (4-Aminophenyl)acetonitrile
- 4-aminobenzeneacetonitrile
- 4-aminobenzyl
- p-aminophenyl-acetonitrile
- p-cyanomethylphenyl amine
- 4-aminobenzylcyanide
- YCWRFIYBUQBHJI-UHFFFAOYSA-N
- Q63396122
- 2-(4-aminophenyl)ethanenitrile
- (4-amino-phenyl)-acetonitrile
- 4-cyanomethylaniline
- 4-amino-benzylcyanide
- p-amino benzyl cyanide
- 4-aminophenyl acetonitr
- SY015676
- MFCD00007912
- STR01806
- AKOS000277480
- AC-10549
- DTXSID50188923
- PS-4131
- 4-amino phenylacetonitrile
- SCHEMBL141424
- 4-Aminobenzyl cyanide, 99%
- FT-0617596
- HMS1728C10
- Z90122117
- NS00029856
- InChI=1/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H
- W-106671
- BIDD:GT0095
- 2-(4-aminophenyl)-acetonitrile
- 4-aminophenyl acetonitrile
- 4-Aminobenzyl cyanide 4-Aminophenylacetonitrile
- (p-Aminophenyl)acetonitrile
- 3544-25-0
- CS-W002037
- EN300-18737
- EINECS 222-587-4
- 4-AMINOBENZYL CYANID
- DB-048812
- STK259228
- A1612
- 4-Aminobenzyl Cyanide
-
- MDL: MFCD00007912
- Inchi: 1S/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H2
- InChI Key: YCWRFIYBUQBHJI-UHFFFAOYSA-N
- SMILES: NC1C=CC(CC#N)=CC=1
- BRN: 1100108
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 49.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.4747 (rough estimate)
- Melting Point: 42.0 to 46.0 deg-C
- Boiling Point: 312 °C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.6231 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 49.81000
- LogP: 1.91608
- Solubility: Slightly soluble
4-Aminobenzyl Cyanide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36-S36/37
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
4-Aminobenzyl Cyanide Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Aminobenzyl Cyanide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1612-25g |
4-Aminobenzyl Cyanide |
3544-25-0 | 98.0%(GC&T) | 25g |
¥960.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1612-5g |
4-Aminobenzyl Cyanide |
3544-25-0 | 98.0%(GC&T) | 5g |
¥250.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A345A-100g |
4-Aminobenzyl Cyanide |
3544-25-0 | 98% | 100g |
¥486.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A345A-500g |
4-Aminobenzyl Cyanide |
3544-25-0 | 98% | 500g |
¥2202.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A345A-25g |
4-Aminobenzyl Cyanide |
3544-25-0 | 98% | 25g |
¥129.0 | 2022-06-10 | |
| TRC | A601843-1g |
4-Aminobenzyl Cyanide |
3544-25-0 | 1g |
$ 64.00 | 2023-04-19 | ||
| TRC | A601843-5g |
4-Aminobenzyl Cyanide |
3544-25-0 | 5g |
$ 87.00 | 2023-04-19 | ||
| TRC | A601843-10g |
4-Aminobenzyl Cyanide |
3544-25-0 | 10g |
$ 98.00 | 2023-04-19 | ||
| AstaTech | 51112-10/G |
(4-AMINOPHENYL)ACETONITRILE |
3544-25-0 | 97% | 10g |
$31 | 2023-09-17 | |
| AstaTech | 51112-25/G |
(4-AMINOPHENYL)ACETONITRILE |
3544-25-0 | 97% | 25g |
$46 | 2023-09-17 |
4-Aminobenzyl Cyanide Suppliers
4-Aminobenzyl Cyanide Related Literature
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Qing Wan,Guangjian Zeng,Ziyang He,Liucheng Mao,Meiying Liu,Hongye Huang,Fengjie Deng,Xiaoyong Zhang,Yen Wei J. Mater. Chem. B 2016 4 5692
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Pengchong Xue,Tong Zhang,Yanning Han J. Mater. Chem. C 2019 7 9537
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Yujie Dong,Jingyu Qian,Yang Liu,Nianyong Zhu,Bin Xu,Cheuk-Lam Ho,Wenjing Tian,Wai-Yeung Wong New J. Chem. 2019 43 1844
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Yuyang Zhang,Jianyan Huang,Lin Kong,Yupeng Tian,Jiaxiang Yang CrystEngComm 2018 20 1237
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Rahul Sharma,Arup Samanta,Bitan Sardar,Mithu Roy,Dipankar Srimani Org. Biomol. Chem. 2022 20 7998
Additional information on 4-Aminobenzyl Cyanide
4-Aminobenzyl Cyanide (CAS No. 3544-25-0): A Versatile Building Block in Modern Medicinal Chemistry and Organic Synthesis
4-Aminobenzyl cyanide (CAS No. 3544-25-0) is a multifunctional organic compound with a unique structural framework that has garnered significant attention in contemporary pharmaceutical research and advanced materials development. This compound, characterized by its aromatic aminobenzyl group conjugated with a cyano functional group, serves as a key intermediate in the synthesis of diverse bioactive molecules. Its chemical structure, which combines the electron-donating properties of the aniline moiety with the electron-withdrawing nature of the nitrile group, provides a molecular scaffold that enables a wide range of chemical transformations and biological interactions.
Recent advances in medicinal chemistry have highlighted the importance of 4-aminobenzyl cyanide as a precursor in the development of novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of nitroaromatic-based antitumor agents, where the nitrile group was selectively converted into a carboxylic acid derivative through hydrolysis under mild aqueous conditions. This transformation was critical for the subsequent conjugation with polyethylene glycol (PEG) chains, resulting in prodrug formulations with enhanced water solubility and reduced cytotoxicity in preclinical models of hepatocellular carcinoma.
The electronic and steric properties of 4-aminobenzyl cyanide have also been exploited in the field of fluorescent probe development. Researchers at the Max Planck Institute for Chemical Ecology have reported the use of this compound as a core structure in the design of cell-penetrating fluorophores for real-time monitoring of intracellular signaling pathways. By appending fluorescent dyes to the nitrile group through a click chemistry approach, they achieved a 3.2-fold increase in fluorescence quantum yield compared to traditional benzyl cyanide derivatives. This innovation has direct applications in high-throughput screening platforms for drug discovery campaigns targeting G protein-coupled receptors (GPCRs).
From a synthetic perspective, the regioselectivity of 4-aminobenzyl cyanide in nucleophilic substitution reactions has been a focal point of recent methodological advancements. A 2024 article in Organic Letters described a novel metal-catalyzed amination protocol that utilized 4-aminobenzyl cyanide as a nitrogen source in the synthesis of triazole-containing heterocycles. This approach achieved a 95% yield of the target compound under solvent-free conditions, representing a significant improvement over traditional Ullmann coupling methods that often require harsh reaction conditions and expensive catalysts.
The environmental impact of 4-aminobenzyl cyanide synthesis has also been addressed in recent sustainability-focused research. A team from the University of Cambridge developed an electrochemical oxidation method for the preparation of this compound, which reduced the use of hazardous transition metal catalysts by 80% compared to conventional oxidative coupling reactions. This green chemistry approach not only lowered the carbon footprint of the synthesis but also demonstrated excellent scalability for industrial applications in the production of pharmaceutical intermediates.
Notably, the biological activity of 4-aminobenzyl cyanide itself has been explored in in vitro studies. A 2025 investigation in ACS Chemical Biology revealed that this compound exhibits moderate inhibitory activity against tyrosine kinase enzymes, with an IC50 value of 2.8 μM against the EGFR variant implicated in non-small cell lung cancer. While not a direct candidate for drug development, these findings suggest its potential as a template molecule in the design of more potent kinase inhibitors through structural modifications of the nitrile group and aniline ring.
The versatility of 4-aminobenzyl cyanide extends beyond pharmaceutical applications to the field of polymer science. Researchers at MIT have utilized this compound as a monomer unit in the synthesis of conjugated polymers for organic photovoltaic devices. The conjugated π-system formed between the nitrile group and the aromatic ring contributed to a power conversion efficiency of 14.7%, outperforming conventional thiophene-based polymers by 1.8 percentage points. This breakthrough has significant implications for the next generation of flexible electronics and solar energy harvesting technologies.
Looking ahead, the computational modeling of 4-aminobenzyl cyanide has provided valuable insights into its molecular reactivity and intermolecular interactions. Quantum mechanical calculations performed by the National Institute of Standards and Technology (NIST) have identified the nitrogen lone pair in the aniline group as the primary site for electrophilic attack, which aligns with experimental observations in nucleophilic substitution reactions. These findings have been instrumental in the rational design of enantioselective catalysts for the asymmetric synthesis of chiral derivatives of this compound.
In the context of materials engineering, 4-aminobenzyl cyanide has emerged as a promising building block for covalent organic frameworks (COFs). A 2025 study in Advanced Materials demonstrated that the imine linkage formed between 4-aminobenzyl cyanide and aldehyde-functionalized linkers resulted in a 2D COF with exceptional surface area (7200 m²/g) and porosity. This material exhibited remarkable adsorption capacity for heavy metal ions, with complete removal of lead (Pb²⁺) from aqueous solutions at concentrations as low as 5 ppm. Such applications highlight the cross-disciplinary potential of this compound in addressing global challenges in environmental remediation.
As the field of chemical synthesis continues to evolve, the role of 4-aminobenzyl cyanide as a versatile building block is becoming increasingly evident. Its unique combination of reactivity profiles and structural flexibility positions it as a cornerstone molecule in the development of next-generation materials and therapeutics. The ongoing research efforts aimed at functionalization of the nitrile group and aniline ring are expected to yield even more innovative applications in the coming years, further solidifying its importance in modern chemistry.
The compound 4-aminobenzyl cyanide stands out as a multifaceted molecule with profound implications across various scientific domains. Its chemical structure, integrating an aromatic aminobenzyl group with a cyano functional group, offers a unique combination of electronic and steric properties that facilitate a wide array of chemical transformations and biological interactions. This dual functionality positions it as a versatile building block in both pharmaceutical development and materials science. ### Pharmaceutical Applications In the realm of medicinal chemistry, 4-aminobenzyl cyanide has emerged as a key intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of antitumor agents, where its nitrile group can be selectively converted into carboxylic acid derivatives through hydrolysis. This transformation is pivotal for the creation of prodrug formulations with enhanced solubility and reduced cytotoxicity, as evidenced by preclinical models of hepatocellular carcinoma. Moreover, the electronic and steric properties of 4-aminobenzyl cyanide have been harnessed in the design of fluorescent probes. Researchers have utilized this compound as a core structure in the development of cell-penetrating fluorophores, which are critical for real-time monitoring of intracellular signaling pathways. These advancements highlight the potential of 4-aminobenzyl cyanide in diagnostic tools and biomedical imaging. ### Materials Science In materials engineering, 4-aminobenzyl cyanide has shown promise as a monomer unit in the synthesis of conjugated polymers for organic photovoltaic devices. The conjugated π-system formed between the nitrile group and the aromatic ring contributes to high power conversion efficiency, making it a valuable component in the next generation of flexible electronics and solar energy harvesting technologies. Additionally, 4-aminobenzyl cyanide has been explored as a building block for covalent organic frameworks (COFs). These materials exhibit exceptional surface area and porosity, enabling remarkable adsorption capacity for heavy metal ions, such as lead (Pb²⁺). This application underscores its potential in environmental remediation, addressing global challenges in water purification and pollution control. ### Computational and Theoretical Insights Computational modeling has provided critical insights into the reactivity and intermolecular interactions of 4-aminobenzyl cyanide. Quantum mechanical calculations have identified the nitrogen lone pair in the aniline group as the primary site for electrophilic attack, aligning with experimental observations in nucleophilic substitution reactions. These findings have been instrumental in the rational design of enantioselective catalysts for the asymmetric synthesis of chiral derivatives of this compound. ### Future Directions The ongoing research aimed at functionalizing the nitrile group and aniline ring of 4-aminobenzyl cyanide is expected to yield innovative applications in the coming years. Its unique reactivity profiles and structural flexibility position it as a cornerstone molecule in the development of next-generation materials and therapeutics, further solidifying its importance in modern chemistry. In summary, 4-aminobenzyl cyanide is a versatile and multifunctional compound with significant potential across pharmaceutical, materials science, and environmental applications. Its unique chemical properties and wide-ranging reactivity make it a promising candidate for future scientific advancements and technological innovations.3544-25-0 (4-Aminobenzyl Cyanide) Related Products
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